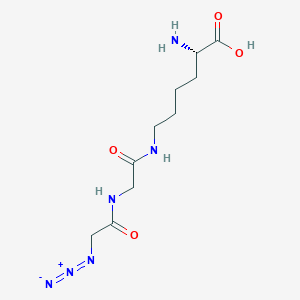
AzGGK
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is site-specifically incorporated into proteins via genetic-code expansion and is used as a site-specific probe for ubiquitylation and SUMOylation . AzGGK is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with molecules containing alkyne groups .
准备方法
Synthetic Routes and Reaction Conditions
AzGGK is synthesized through a series of chemical reactions that involve the incorporation of an azide group into the amino acid lysineThe final product is obtained after deprotection and purification steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The production involves multiple steps, including protection, azidation, and deprotection, followed by purification using techniques such as chromatography .
化学反应分析
Types of Reactions
AzGGK undergoes several types of chemical reactions, primarily involving its azide group. The most notable reactions include:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction occurs between the azide group of this compound and alkyne-containing molecules, forming a triazole ring
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group of this compound and strained alkyne-containing molecules, such as DBCO or BCN groups
Common Reagents and Conditions
CuAAc: Copper (I) catalysts, such as copper sulfate and sodium ascorbate, are commonly used under mild conditions
SPAAC: Strained alkynes like DBCO or BCN are used, and the reaction typically occurs under physiological conditions without the need for a catalyst
Major Products Formed
科学研究应用
AzGGK has a wide range of applications in scientific research, including:
作用机制
AzGGK exerts its effects through its incorporation into proteins via genetic-code expansion. The azide group of this compound allows for site-specific modifications, such as ubiquitylation and SUMOylation, enabling the study of protein function and interactions . The compound can also undergo click chemistry reactions, forming stable triazole linkages that facilitate bioconjugation and labeling .
相似化合物的比较
Similar Compounds
Azidohomoalanine (AHA): Another azide-containing amino acid used for protein labeling and click chemistry reactions
Azidophenylalanine (AzF): An unnatural amino acid with an azide group used for site-specific protein modifications
Uniqueness of AzGGK
This compound is unique due to its specific incorporation into proteins via genetic-code expansion, allowing for precise site-specific modifications. Its ability to undergo both CuAAc and SPAAC reactions makes it versatile for various bioconjugation and labeling applications .
属性
分子式 |
C10H18N6O4 |
|---|---|
分子量 |
286.29 g/mol |
IUPAC 名称 |
(2S)-2-amino-6-[[2-[(2-azidoacetyl)amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C10H18N6O4/c11-7(10(19)20)3-1-2-4-13-8(17)5-14-9(18)6-15-16-12/h7H,1-6,11H2,(H,13,17)(H,14,18)(H,19,20)/t7-/m0/s1 |
InChI 键 |
LHBGWFVWCZJIBG-ZETCQYMHSA-N |
手性 SMILES |
C(CCNC(=O)CNC(=O)CN=[N+]=[N-])C[C@@H](C(=O)O)N |
规范 SMILES |
C(CCNC(=O)CNC(=O)CN=[N+]=[N-])CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


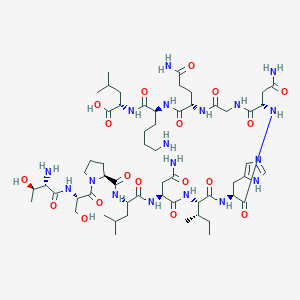
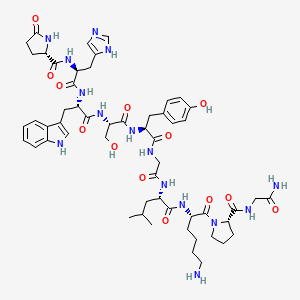


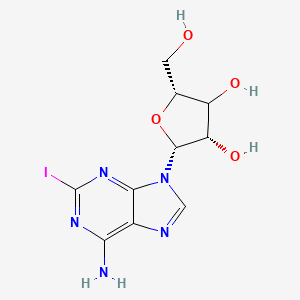

![4-(dimethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12391783.png)
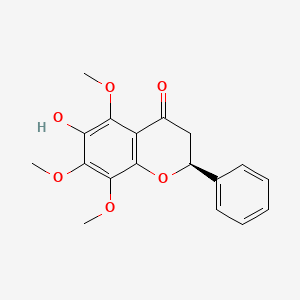
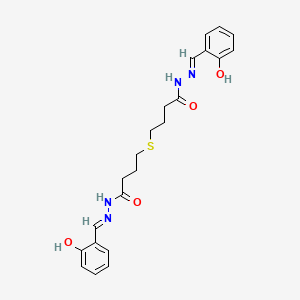
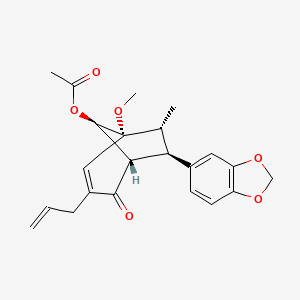
![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)
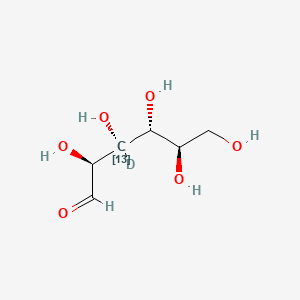
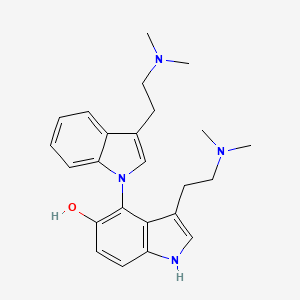
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate](/img/structure/B12391832.png)
